1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone
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Overview
Description
This compound is a mouthful, so buckle up. It is synthesized by coupling 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone. This compound combines the interesting properties of its two constituent pyridine rings, making it an intriguing subject for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a condensation reaction where 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one is reacted with 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone under specific conditions. Typical reaction conditions include:
Solvent: : Typically, anhydrous ethanol or methanol
Catalysts: : Acid catalysts like hydrochloric acid or sulfuric acid
Temperature: : Reactions usually occur between 70-90°C
Time: : The reaction may take several hours to complete
Industrial Production Methods
On an industrial scale, this compound can be produced in batch reactors with controlled temperature and pressure conditions. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under controlled conditions to form more complex structures.
Reduction: : Reduction reactions can alter the pyridyl rings' electronic properties.
Substitution: : Various nucleophiles can substitute the chlorine atoms in the compound.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, dichromates
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride
Substitution Reagents: : Alkyl halides, amines
Major Products Formed
The major products depend on the reaction conditions, but oxidation typically forms more aromatic compounds, while reduction reactions yield more simplified derivatives.
Scientific Research Applications
This compound has diverse applications across various fields:
Chemistry
It serves as a starting material for synthesizing more complex molecules and functionalized pyridine derivatives.
Biology
The biological activity of this compound is studied for its potential use as an enzyme inhibitor or receptor modulator.
Medicine
It is explored for its potential as an anticancer agent, antimicrobial agent, or anti-inflammatory compound.
Industry
In industrial applications, it is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to receptors or enzymes, altering their activity:
Molecular Targets: : Enzymes involved in oxidative stress, cellular receptors linked to inflammation
Pathways: : Inhibition of enzyme activity, modulation of signaling pathways
Comparison with Similar Compounds
When compared to other pyridine derivatives, 1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone stands out due to its unique combination of dichloro- and trifluoromethyl-pyridyl groups, which confer distinct chemical properties.
Similar Compounds
3,5-Dichloropyridine
4-Trifluoromethylpyridine
Pyridyl hydrazones
Properties
IUPAC Name |
N-[(E)-1-[4-(3,5-dichloropyridin-4-yl)oxyphenyl]ethylideneamino]-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O/c1-11(27-28-17-8-13(6-7-26-17)19(22,23)24)12-2-4-14(5-3-12)29-18-15(20)9-25-10-16(18)21/h2-10H,1H3,(H,26,28)/b27-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZOUREDDMJQG-LUOAPIJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CC(=C1)C(F)(F)F)/C2=CC=C(C=C2)OC3=C(C=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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